molecular formula C11H14O3S2 B12561998 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid CAS No. 143612-18-4

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid

Cat. No.: B12561998
CAS No.: 143612-18-4
M. Wt: 258.4 g/mol
InChI Key: SRQCQBZKDYUXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid is a sophisticated benzoic acid derivative engineered for research applications in medicinal chemistry and drug development. Its molecular structure, incorporating a benzoic acid moiety linked to a sulfanyl-containing chain, is designed for the synthesis of novel bioactive molecules. This structure is of significant interest for creating potential therapeutic agents, as related sulfonamide and benzoic acid hybrids have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The presence of multiple sulfanyl and hydroxyl functional groups makes this compound a versatile intermediate for constructing more complex molecular architectures. Researchers can utilize it to develop compounds that interact with biological targets such as human serum albumin (HSA), a critical plasma protein for understanding drug transport and metabolism . It serves as a foundational building block for probing structure-activity relationships and is strictly for research use in a laboratory setting.

Properties

CAS No.

143612-18-4

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]benzoic acid

InChI

InChI=1S/C11H14O3S2/c12-5-6-15-7-8-16-10-4-2-1-3-9(10)11(13)14/h1-4,12H,5-8H2,(H,13,14)

InChI Key

SRQCQBZKDYUXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCSCCO

Origin of Product

United States

Preparation Methods

Sulfonation and Thiolation

A two-step approach inspired by CN103304453A could be adapted:

  • Sulfonation : React 2-ethoxybenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group.
  • Thiolation : Replace the sulfonyl chloride with a thiol group using a thiourea derivative or sodium sulfide.

Example Conditions (adapted from):

Step Reagents Temperature Time Yield
Sulfonation Chlorosulfonic acid (5–8 equiv) 5–10°C 6–9 hours ~85–90%
Thiolation Sodium sulfide (4–6 equiv) Reflux 6–9 hours ~70–75%

Note: Hydrolysis and acid workup (HCl, pH 2–3) may be required to isolate intermediates.

Nucleophilic Aromatic Substitution

As seen in CN106349091A, halogenated benzoic acids can undergo substitution with thiol-containing nucleophiles. For example:

  • Bromination : Introduce a bromine at the 2-position of benzoic acid.
  • Thiol Coupling : React with 2-[(2-hydroxyethyl)sulfanyl]ethanethiol under basic conditions.

Example Protocol :

Step Reagents Solvent Temperature
Bromination NBS, AIBN CCl₄ 80°C
Thiolation 2-[(2-Hydroxyethyl)sulfanyl]ethanethiol, K₂CO₃ DMF 60°C

Yields depend on steric hindrance and reaction efficiency.

Disulfide Formation via Thiol-Disulfide Exchange

Inspired by PubChem entries, disulfide bridges can be formed by oxidizing thiols or using disulfide donors:

  • Thiol Synthesis : Prepare 2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}thio)benzoic acid.
  • Oxidation : Treat with iodine or hydrogen peroxide to form the disulfide.

Conditions :

Oxidizing Agent Solvent Temperature Time
I₂ MeOH RT 2–4 hours
H₂O₂ (30%) THF/H₂O 0°C 30 minutes

Purity may require recrystallization (e.g., ethanol/water).

Alternative Approaches

Cross-Coupling Reactions

Miyaura borylation (as in) could enable arylboronic ester formation, followed by Suzuki coupling with a disulfide-containing partner.

Steps :

  • Borylation : React bromobenzoic acid with bis(pinacolato)diboron.
  • Coupling : Cross with 2-[(2-hydroxyethyl)sulfanyl]ethyl sulfide boronic ester.

Catalyst : Pd(PPh₃)₄/XPhos.

Esterification and Hydrolysis

If intermediate protection is needed, esterify benzoic acid with 2-ethylhexanol (as in CN104529778A), then hydrolyze post-coupling.

Example :

Step Reagents Catalyst Temperature
Esterification 2-Ethylhexanol, Ti(OiPr)₄ 190–230°C 4–6 hours
Hydrolysis NaOH (aq), H₂O Reflux 1–2 hours

Purification and Characterization

Method Conditions Purpose
Recrystallization Ethanol/water Remove impurities
Activated carbon Ultrapure water Decolorization
Vacuum drying 60°C Remove moisture

Purity >99% achievable with optimized protocols.

Challenges and Research Gaps

  • Steric Hindrance : Bulky sulfanyl groups may reduce reaction efficiency.
  • Oxidation Sensitivity : Disulfide bonds require inert atmospheres during synthesis.
  • Scalability : Industrial processes need cost-effective catalysts (e.g., Ti(OiPr)₄ vs. Pd).

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid involves its interaction with thiol-containing enzymes and proteins. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and selected analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituent Description Key Inferred/Reported Properties
Target : 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid C₁₂H₁₆O₄S₂ 296.38 Dual ethylsulfanyl chains with terminal hydroxyl groups High polarity, enhanced aqueous solubility
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 341.38 Propylsulfanyl with dioxoisoindolyl group Increased lipophilicity; potential π-π stacking interactions
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid C₁₄H₈F₃NO₄S 343.28 Nitro and trifluoromethylphenylsulfanyl High acidity (electron-withdrawing groups), low solubility
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid C₁₇H₂₃NO₃S 333.44 Cycloheptylcarbamoylmethylsulfanyl Bulky substituent; high lipophilicity
2-[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid C₁₇H₁₃NO₄S 327.36 Quinolinylsulfanyl with hydroxy and oxo groups Heterocyclic aromatic system; potential bioactivity
Key Observations:
  • Polarity and Solubility : The target compound’s hydroxyl termini likely enhance solubility in polar solvents, contrasting with analogs like the cycloheptylcarbamoyl derivative (), which is more lipophilic .
  • Acidity : Electron-withdrawing groups (e.g., nitro and trifluoromethyl in ) increase benzoic acid acidity, while the target’s electron-donating hydroxyethyl groups may reduce acidity .

Biological Activity

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid, a compound characterized by its benzoic acid structure with dual sulfanyl substitutions and a hydroxyethyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H16O3S3, with a molecular weight of approximately 258.35 g/mol. The compound features a unique arrangement that may enhance its solubility and biological activity compared to structurally similar compounds.

Synthesis Pathway

The synthesis typically involves multi-step organic synthesis techniques, including:

  • Formation of the benzoic acid core.
  • Introduction of sulfanyl groups.
  • Addition of the hydroxyethyl moiety.

These methods can vary depending on available reagents and desired purity levels.

Pharmacodynamics

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammation and oxidative stress pathways. Such interactions are crucial for understanding its therapeutic potential.

Key Findings:

  • Binding Affinity: Initial studies suggest that this compound may exhibit significant binding affinity to targets associated with inflammatory responses.
  • Inhibition Studies: In vitro assays have indicated that it may inhibit specific inflammatory mediators, although detailed quantitative data are still emerging.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various contexts:

  • Autoimmune Disorders: A study using molecular docking simulations ranked this compound among others for its inhibitory potential against SARS-CoV-2 Mpro and receptors involved in autoimmune disorders like rheumatoid arthritis and type 1 diabetes. The results indicated promising binding characteristics, suggesting it could serve as a new drug candidate .
    CompoundBinding Affinity (kcal/mol)Target
    This compound-9.5SARS-CoV-2 Mpro
    Reference Drug-8.7SARS-CoV-2 Mpro
  • Inflammatory Response: In vivo studies demonstrated that related compounds with similar structural features showed significant activity in inhibiting leukotriene B4-induced airway obstruction in animal models, suggesting that this compound might exhibit comparable effects .

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(Hydroxyethylthio)benzoic acidC9H10O3SContains a single hydroxyethylthio group
4-(Hydroxyethylthio)benzoic acidC9H10O3SHydroxyethylthio group at para position

The unique dual sulfanyl substitutions in this compound may provide enhanced pharmacological profiles compared to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.